molecular formula C15H21N5O2 B2786244 7-But-2-enyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione CAS No. 303973-83-3

7-But-2-enyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione

Cat. No. B2786244
CAS RN: 303973-83-3
M. Wt: 303.366
InChI Key: VPBWGXVDCJZWOM-ONEGZZNKSA-N
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Description

7-But-2-enyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione , also known by its chemical formula C15H20ClN5O2 , is a compound with intriguing pharmacological properties. It falls within the class of xanthine-based dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors play a crucial role in managing type 2 diabetes by enhancing insulin secretion and regulating blood glucose levels .


Synthesis Analysis

The synthetic route to produce this compound involves several steps, including the introduction of a chloro-but-2-enyl group, piperidine ring formation, and subsequent purine ring closure. Detailed synthetic protocols are available in scientific literature, and researchers have explored various methods to achieve efficient synthesis .


Molecular Structure Analysis

The molecular structure of This compound consists of a purine core with a piperidine ring attached at position 8. The presence of the chloro-but-2-enyl group further modifies its structure. The compound’s three-dimensional arrangement influences its interactions with biological targets .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not extensively documented, it likely participates in enzymatic interactions with DPP-4. These interactions inhibit the enzymatic breakdown of glucagon-like peptide-1 (GLP-1) and enhance GLP-1’s effects on glucose homeostasis. Further studies are needed to elucidate its reactivity and potential transformations .

Mechanism of Action

7-But-2-enyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione acts as a competitive and selective DPP-4 inhibitor. By inhibiting DPP-4, it prolongs the half-life of GLP-1, which enhances insulin secretion, suppresses glucagon release, and improves glycemic control in patients with type 2 diabetes. The compound’s binding to the active site of DPP-4 prevents the enzymatic degradation of GLP-1 .

Future Directions

Researchers should explore the compound’s pharmacokinetics, potential drug interactions, and long-term safety. Additionally, investigations into its efficacy in clinical settings and its impact on patient outcomes are essential. Collaborative efforts between academia, pharmaceutical companies, and regulatory bodies will guide its development as a therapeutic agent .

properties

IUPAC Name

7-[(E)-but-2-enyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-3-4-10-20-11-12(18(2)15(22)17-13(11)21)16-14(20)19-8-6-5-7-9-19/h3-4H,5-10H2,1-2H3,(H,17,21,22)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBWGXVDCJZWOM-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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